Cadmium bromate

説明

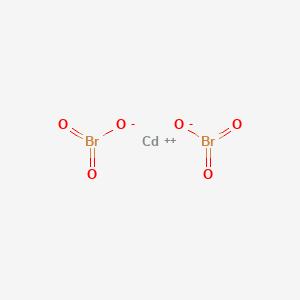

Cadmium bromate is a chemical compound of cadmium and bromine . It is a white hygroscopic solid . It can also be obtained as a mono- and tetrahydrate . It has few applications .

Synthesis Analysis

Cadmium bromate is prepared by heating cadmium with bromine vapor . Bromate is a disinfection byproduct produced when ozone is used to disinfect drinking water that contains bromide and bromide-containing compounds .

Molecular Structure Analysis

Cadmium bromate has a molecular formula of Br2CdO6 . The crystal belongs to orthorhombic space group P 2 1 2 1 2 1 – D24. The unit-cell dimensions are a = 12.712 ± 0.002 Å, b = 6.291 ± 0.001 Å, c = 9.475 ± 0.004 Å. There are four molecules in the unit cell .

Chemical Reactions Analysis

Bromate can be formed through two pathways of bromide oxidation by ozone or by OH . Bromate can be separated using different column chemistries and detected using a variety of detection techniques .

Physical And Chemical Properties Analysis

科学的研究の応用

Thermal Decomposition Analysis : Cadmium bromate's thermal decomposition has been studied, revealing that γ-irradiation enhances its decomposition. This study helps in understanding the stability and reactivity of cadmium bromate under different conditions (Nair & Jacob, 1990).

Radiation Retention : Research on the retention of certain isotopes in cadmium bromate has been conducted. These studies are crucial in understanding the behavior of cadmium bromate under different irradiation conditions, which could be important for various industrial applications (Dedgaonkar, Lokhande & Chaudhari, 1980).

Environmental and Health Concerns : Several studies have focused on the toxicity of cadmium, which is a component of cadmium bromate. These include its potential to cause various health issues, including cancer, and its environmental impact (Godt et al., 2006).

Carcinogenic Mechanisms : Research has explored the molecular mechanisms by which cadmium causes malignant transformation in human cells. This is crucial for understanding the risks associated with cadmium exposure and for developing safety protocols in industries where cadmium bromate might be used (Cartularo et al., 2016).

Cadmium as a Metallohormone : Studies have suggested that cadmium, which is a part of cadmium bromate, can mimic the function of steroid hormones. This finding is significant for understanding the broader biological impact of cadmium exposure (Byrne et al., 2009).

Hazardous Waste Treatment : Cadmium bromate’s role in the environment and its potential for removal from wastewater and soil has been explored. This is critical for environmental protection and developing effective waste treatment methods (Safarzadeh et al., 2007).

Innovative Applications : Research on novel applications, such as in the creation of luminescent materials, has been conducted. This highlights the potential for using cadmium bromate in new and innovative ways (Qiu et al., 2022).

Safety And Hazards

Cadmium bromate is considered hazardous. It may intensify fire; oxidizer. It may cause cancer. It is harmful if swallowed, in contact with skin or if inhaled . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation .

将来の方向性

特性

IUPAC Name |

cadmium(2+);dibromate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrHO3.Cd/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECQEXBULIKSDM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2CdO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562073 | |

| Record name | Cadmium dibromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cadmium bromate | |

CAS RN |

14518-94-6 | |

| Record name | Cadmium dibromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。